molecular formula C29H23N3O4 B15035423 2,6-dimethoxy-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide

2,6-dimethoxy-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide

Cat. No.: B15035423
M. Wt: 477.5 g/mol
InChI Key: KQUJKIWBRDEFGU-UHFFFAOYSA-N
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Description

N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE is a complex organic compound that features a benzodiazole core. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE typically involves the reaction of 2-aminobenzophenone with 4-nitrobenzoyl chloride under basic conditions to form the benzodiazole core. This intermediate is then reacted with 2,6-dimethoxybenzoyl chloride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE can be compared with other benzodiazole derivatives, such as:

The uniqueness of N-[4-(6-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,6-DIMETHOXYBENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C29H23N3O4

Molecular Weight

477.5 g/mol

IUPAC Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C29H23N3O4/c1-35-24-9-6-10-25(36-2)26(24)29(34)30-21-14-11-19(12-15-21)28-31-22-16-13-20(17-23(22)32-28)27(33)18-7-4-3-5-8-18/h3-17H,1-2H3,(H,30,34)(H,31,32)

InChI Key

KQUJKIWBRDEFGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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